molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5

1-[2-(Trifluoromethoxy)benzyl]piperazine

Cat. No. B2656224
CAS RN: 886762-54-5
M. Wt: 260.26
InChI Key: AWMKJBNANKOBIA-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethoxy)benzyl]piperazine” is a chemical compound with the molecular formula C12H15F3N2O . It has an average mass of 260.255 Da and a monoisotopic mass of 260.113647 Da .


Molecular Structure Analysis

The molecular structure of “1-[2-(Trifluoromethoxy)benzyl]piperazine” consists of 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethoxy group has gained attention in medicinal chemistry. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. By modifying existing scaffolds with this moiety, scientists aim to improve drug properties. For instance, 1-[2-(Trifluoromethoxy)benzyl]piperazine derivatives could serve as potential candidates for novel antiviral, anticancer, or CNS-active agents .

Materials Science and Organic Electronics

The trifluoromethoxy group influences the electronic properties of organic materials. Researchers explore its incorporation into polymers, dyes, and semiconductors. These modified materials exhibit altered optical, electronic, and charge transport properties. For instance, 1-[2-(Trifluoromethoxy)benzyl]piperazine-based materials could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Synthetic Methodology and Novel Reagents

The synthesis of CF₃O-containing compounds was historically challenging due to volatile reagents and indirect strategies. Recent advances in trifluoromethoxylation reagents have addressed this limitation. Researchers now use innovative methods to introduce the CF₃O group efficiently. 1-[2-(Trifluoromethoxy)benzyl]piperazine itself serves as a valuable building block for further synthetic exploration .

properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKJBNANKOBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethoxy)benzyl]piperazine

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